Phenylhydrazine derivatives have been found to possess significant medical applications. For example, 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives exhibit platelet aggregation inhibiting action and hypotensive effects2. These effects are particularly strong with certain substituents, showing antiaggregation activity significantly greater than acetylsalicylic acid and hypotensive action surpassing that of dihydralazine2. This suggests that 2,6-Difluorophenylhydrazine could potentially be modified to enhance these pharmacological effects.
In the context of neurodegenerative diseases, novel perfluorophenylhydrazone derivatives have been synthesized and characterized as multi-target compounds to combat Alzheimer's disease3. These compounds, which include a hydrazone part central to the molecule, have been designed to address multiple targets relevant to Alzheimer's therapeutics3. The crystal and molecular structures of these compounds have been elucidated, revealing diverse non-covalent interactions and confirming the expected stereochemistry, which is crucial for their biological activity3.
2,6-Difluorophenylhydrazine is an organic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring, with the molecular formula and a molecular weight of 144.12 g/mol. This compound is a derivative of phenylhydrazine and is utilized in various chemical reactions and scientific applications, particularly in organic synthesis and medicinal chemistry.
2,6-Difluorophenylhydrazine can be synthesized from commercially available starting materials such as 2,6-difluoroaniline. It is classified under hydrazines, which are compounds containing the functional group . The compound is also recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity profile.
The synthesis of 2,6-difluorophenylhydrazine typically involves the following steps:
The molecular structure of 2,6-difluorophenylhydrazine can be represented as follows:
The presence of fluorine atoms significantly influences the electronic properties and reactivity of the compound.
2,6-Difluorophenylhydrazine can participate in various chemical reactions:
The mechanism of action for reactions involving 2,6-difluorophenylhydrazine typically follows these pathways:
2,6-Difluorophenylhydrazine (CAS No. 119452-66-3) is an organofluorine compound with the molecular formula C₆H₆F₂N₂ and a molecular weight of 144.12 g/mol. Its systematic IUPAC name is (2,6-difluorophenyl)hydrazine, reflecting the positions of the fluorine atoms on the aromatic ring and the hydrazine (-NHNH₂) functional group attached to carbon 1. The SMILES notation for this compound is NNC1=C(F)C=CC=C1F, which encodes the para-substituted fluorine atoms relative to the hydrazine moiety [4].
Molecular geometry features a planar benzene ring with C-F bond lengths of approximately 1.35 Å – shorter than typical C-C bonds (1.47 Å) due to fluorine’s high electronegativity. The C-F bonds exhibit bond dissociation energies of ~480 kJ/mol, contributing to the compound’s stability. The hydrazine group adopts a slight pyramidal geometry at nitrogen, with N-N bond lengths of 1.45 Å [4] [7]. Key computational parameters include:
Table 1: Key Physicochemical Properties of 2,6-Difluorophenylhydrazine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₆H₆F₂N₂ | PubChem CID 2778921 |
Molecular Weight | 144.12 g/mol | [1] |
Melting Point | Not reported | [4] |
Boiling Point | Not reported | [4] |
LogP (Consensus) | 1.57 | SILICOS-IT/iLOGP/XLOGP3 |
Hydrogen Bond Donors | 2 | [4] |
Hydrogen Bond Acceptors | 3 | [4] |
The synthesis of 2,6-difluorophenylhydrazine is rooted in milestones of organofluorine chemistry. Alexander Borodin’s 1862 nucleophilic halogen exchange (Cl→F) using KF marked the first deliberate synthesis of an organofluorine compound, establishing foundational methods later adapted for aryl fluorides [2] [5]. The 1936 Gottlieb halogen exchange (Ar-Cl + KF → Ar-F) provided a scalable route to fluoroaromatics, directly enabling precursors like 1,3-difluorobenzene [2].
Industrial fluorination advanced with Frederic Swarts’ 1898 discovery that SbF₃ could convert benzotrichloride (PhCCl₃) to PhCF₃, demonstrating the feasibility of aromatic side-chain fluorination. By the 1930s, HF-based fluorination became industrially viable for -CF₃ group installation [2] [5]. The development of N-F electrophilic fluorinating agents (e.g., N-fluoropyridinium salts in the 1980s) offered controlled methods for introducing fluorine into complex aromatics, circumventing the hazards of molecular fluorine (F₂) [10]. These advances collectively enabled the targeted synthesis of ortho-difluorinated phenylhydrazines like 2,6-difluorophenylhydrazine.
2,6-Difluorophenylhydrazine serves as a versatile synthon due to three reactive centers: the nucleophilic hydrazine group, the electron-deficient aromatic ring, and fluorine substituents amenable to further functionalization. Its primary applications include:
Schiff Base and Hydrazone Formation
The -NHNH₂ group undergoes condensation with carbonyl compounds to form hydrazones and Schiff bases. For example, analogs like (2,6-dichlorophenyl)hydrazine react with nitrobenzaldehydes to yield crystalline hydrazones stabilized by π-π stacking and hydrogen bonding [8]. These motifs serve as ligands in catalysis or intermediates for nitrogen-containing heterocycles.
Pharmaceutical Building Blocks
The γ-carboline scaffold derived from phenylhydrazines is pivotal in drug discovery. Recent studies show tetrahydro-γ-carbolines acylated at N2 exhibit nanomolar potency as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. The ortho-difluoro pattern enhances metabolic stability and target engagement [9]:
Table 2: Structure-Activity Relationship (SAR) of γ-Carboline-Based CFTR Potentiators
Position | Modification | Effect on Potency | Role of Fluorine |
---|---|---|---|
A | Pyrazole-5-carboxylate | ↑ Efficacy (EC₅₀ = 0.2 μM) | Stabilizes aromatic pharmacophore |
B | 8-Methoxy substitution | ↑ Metabolic stability | Synergistic with fluorine |
C | Ethyl vs. methyl group | Modulates bioavailability | Indirect influence on solubility |
Computationally Guided Design
In silico parameters (LogP = 1.57, TPSA = 38.05 Ų) predict favorable membrane permeability and oral bioavailability. Molecular dynamics simulations reveal fluorine’s role in stabilizing ligand-receptor interactions via C-F···H-N hydrogen bonds and dipole-dipole interactions [4] [9]. These properties enable rational optimization of 2,6-difluorophenylhydrazine derivatives for target-specific applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0